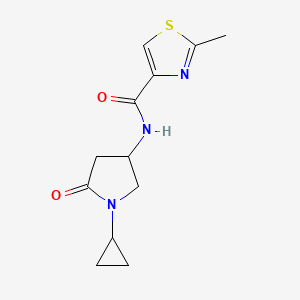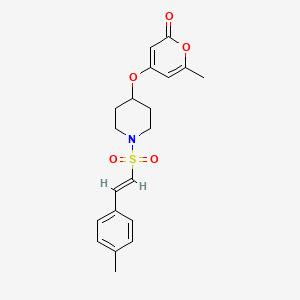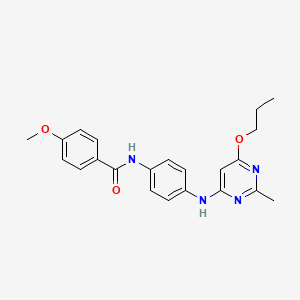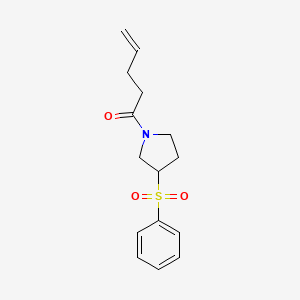![molecular formula C13H18N4O2 B2812404 N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide CAS No. 2361728-54-1](/img/structure/B2812404.png)
N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide, commonly known as ETP-46464, is a small molecule inhibitor of the enzyme phosphodiesterase 12 (PDE12). PDE12 is a member of the phosphodiesterase family of enzymes that are involved in the regulation of intracellular levels of cyclic nucleotides, such as cyclic AMP and cyclic GMP. ETP-46464 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and neurological disorders.
Wirkmechanismus
ETP-46464 inhibits the activity of N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide, which is involved in the regulation of intracellular levels of cyclic nucleotides. By inhibiting N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide, ETP-46464 increases the levels of cyclic nucleotides, which can have downstream effects on various signaling pathways. The exact mechanism of action of ETP-46464 is not fully understood, but it is thought to involve the modulation of immune responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
ETP-46464 has been shown to have several biochemical and physiological effects. In addition to its effects on cancer cell growth and immune responses, ETP-46464 has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. ETP-46464 has also been shown to increase the levels of cyclic nucleotides in cells, which can have downstream effects on various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
ETP-46464 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent inhibitory activity against N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide, making it a useful tool for investigating the role of N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide in various cellular processes. However, ETP-46464 also has some limitations. It has relatively low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the exact mechanism of action of ETP-46464 is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on ETP-46464. One direction is to investigate its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and neurological disorders. Another direction is to investigate the molecular mechanism of action of ETP-46464, including its effects on various signaling pathways and cellular processes. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of ETP-46464 in vivo, which will be important for its eventual clinical development.
Synthesemethoden
The synthesis of ETP-46464 involves several steps, including the reaction of 2-amino-4-methylpyrimidine with 2-bromoethyl acetate to form 2-(2-acetoxyethylamino)-4-methylpyrimidine. This compound is then reacted with N-ethyl-N-(2-oxo-2-propenyl)acetamide to form ETP-46464.
Wissenschaftliche Forschungsanwendungen
ETP-46464 has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study demonstrated that ETP-46464 inhibited the growth of several human cancer cell lines, including breast cancer and lung cancer cells, by inducing apoptosis, or programmed cell death. Another study showed that ETP-46464 had immunomodulatory effects, suppressing the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation in macrophages.
Eigenschaften
IUPAC Name |
N-ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-4-12(18)17(5-2)10-13(19)16(3)9-11-14-7-6-8-15-11/h4,6-8H,1,5,9-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOUMMIZQQDUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N(C)CC1=NC=CC=N1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-({methyl[(pyrimidin-2-yl)methyl]carbamoyl}methyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-Methylbenzoyl)amino]-2-(4-methyl-1,4-diazepan-1-yl)quinoline-4-carboxylic acid](/img/structure/B2812321.png)

![3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2812323.png)




![(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine](/img/structure/B2812329.png)
![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2812331.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812335.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2812341.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2812342.png)